Succinaldehyde
Overview
Description
Succinaldehyde, also known as butanedial, is an organic compound with the chemical formula C₄H₆O₂. It is a colorless, viscous liquid that is typically handled as its hydrate or methanol-derived acetal. This compound is a precursor to various chemical compounds, including tropinone, and can be used as a crosslinking agent for proteins .
Synthetic Routes and Reaction Conditions:
Oxidation of Tetrahydrofuran: this compound can be synthesized by oxidizing tetrahydrofuran with chlorine, followed by hydrolysis of the chlorinated product.
Hydroformylation of Acrolein: Another method involves the hydroformylation of acrolein or its acetals.
Oxidation of 2,5-Dimethoxytetrahydrofuran: This route involves the oxidation of 2,5-dimethoxytetrahydrofuran with hydrogen peroxide.
Industrial Production Methods:
Bisulfite Addition Products: A method for preparing stable this compound involves reacting 2,5-dialkoxy-tetrahydrofuran with an alkali metal bisulfite at elevated temperatures (80-100°C) for 6 to 12 hours.
Distillation: The crude this compound can be purified by short-path single-bulb distillation under high vacuum.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products.
Reduction: It can be reduced to form butanediol.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Organocatalysts like l-proline for dimerization reactions.
Major Products:
Tropinone: A key intermediate in the synthesis of tropane alkaloids.
Substituted Pyrroles: Formed through reactions with N-PMP aldimines in the presence of organocatalysts.
Mechanism of Action
Target of Action
Succinaldehyde, also known as butanedial , is an organic compound that primarily targets proteins. It can be used as a crosslinking agent for proteins , but it is less widely used than the related dialdehyde glutaraldehyde .
Mode of Action
This compound interacts with its protein targets through a process known as crosslinking. Crosslinking is a chemical reaction that links one polymer chain to another. These links may take the form of covalent bonds or ionic bonds and be either homobifunctional or heterobifunctional .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is generated by the oxidation of tetrahydrofuran with chlorine followed by hydrolysis of the chlorinated product . It can also be prepared by the hydroformylation of acrolein or the acetals thereof . Oxidation of 2,5-dimethoxytetrahydrofuran with hydrogen peroxide is yet another route to this compound . In the presence of water, this compound converts to the cyclic hydrate . In methanol, it converts to the cyclic acetal, 2,5-dimethoxyl tetrahydrofuran .
Pharmacokinetics
It is known that this compound is a colorless viscous liquid and is soluble in water with hydration . These properties may influence its bioavailability and pharmacokinetic behavior.
Action Environment
The action of this compound can be influenced by environmental factors. For example, in the presence of water, this compound converts to the cyclic hydrate . In methanol, it converts to the cyclic acetal, 2,5-dimethoxyl tetrahydrofuran . These conversions could potentially affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Succinaldehyde plays a significant role in biochemical reactions, particularly as a crosslinking agent for proteins. It interacts with various enzymes and proteins, forming stable covalent bonds that can alter the structure and function of these biomolecules. For example, this compound can react with amino groups in proteins, leading to the formation of Schiff bases and subsequent crosslinking . This interaction is crucial in stabilizing protein structures and can be used in various biochemical applications, including enzyme immobilization and protein modification.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For instance, this compound can affect cell signaling pathways by altering the activity of key signaling proteins. Additionally, it can impact gene expression by modifying transcription factors and other regulatory proteins. These changes can lead to alterations in cellular metabolism, affecting processes such as glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit enzymes involved in glycolysis by modifying their active sites, thereby reducing their catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions can lead to alterations in the expression of genes involved in various metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its effectiveness as a crosslinking agent. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in protein structure and enzyme activity . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively crosslink proteins without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis . These threshold effects are important to consider when using this compound in animal studies, as they can influence the outcomes of experiments and the interpretation of results.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of amino acids and carbohydrates. It can interact with enzymes such as glyoxylate reductase and succinic semialdehyde dehydrogenase, which are involved in the metabolism of glyoxylate and succinic semialdehyde . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, affecting its localization and activity . Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical applications.
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the mitochondria, where it can interact with enzymes involved in the tricarboxylic acid cycle . These localization patterns are important for understanding the specific effects of this compound on cellular processes and for designing targeted biochemical experiments.
Scientific Research Applications
Succinaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including prostaglandins.
Biology: Acts as a crosslinking agent for proteins, although less commonly used than glutaraldehyde.
Medicine: Involved in the synthesis of medicinal compounds like prostaglandin analogues.
Industry: Utilized in the production of polymers and as a tanning agent in cross-linking of polymers.
Comparison with Similar Compounds
Glutaraldehyde: Another dialdehyde used as a crosslinking agent but more widely used than succinaldehyde.
Adipaldehyde: Similar in structure but with a longer carbon chain.
Uniqueness:
Reactivity: this compound is less reactive than glutaraldehyde, making it suitable for applications where a slower reaction rate is desirable.
Stability: It is prone to polymerization, which can be a limitation in some applications.
This compound’s unique properties and reactivity make it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
butanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSMJKASWLYICJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Record name | succinaldehyde | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Succinaldehyde | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021514 | |
Record name | Butanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638-37-9 | |
Record name | Butanedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succindialdehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUCCINALDEHYDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Butanedial | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Succinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SUCCINALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0503177591 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Succinaldehyde?
A1: this compound has the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol.
Q2: How can this compound be characterized spectroscopically?
A: this compound can be characterized by techniques like IR and NMR spectroscopy. For instance, the IR spectra of this compound polymers show characteristic peaks corresponding to tetrahydrofuran rings, suggesting its tendency to undergo cyclopolymerization [].
Q3: Is this compound stable in aqueous solutions?
A: While undiluted this compound polymerizes readily, neutral aqueous solutions of this compound remain stable for extended periods [].
Q4: What triggers the polymerization of this compound in solution?
A: Acidification of aqueous this compound solutions induces rapid polymerization [].
Q5: How is this compound used in organic synthesis?
A: this compound serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds. For example, it is a key starting material in the synthesis of pyrrolidinobenzenes [].
Q6: Can you elaborate on the role of this compound in the synthesis of Prostaglandins?
A: this compound is a crucial starting material for synthesizing a key bicyclic enal intermediate in Prostaglandin synthesis. The l-proline catalyzed dimerization of this compound forms this intermediate, which can then be further elaborated to access various Prostaglandins [, ]. This strategy has been successfully applied to synthesize PGF2a [], bimatoprost, latanoprost [], and Δ12‐Prostaglandin J3 [].
Q7: How does the concentration of this compound affect its reactivity?
A: High concentrations of this compound can lead to extensive oligomerization, particularly under the conditions used for its double aldol dimerization with proline and dibenzylammonium trifluoroacetate catalysts. This oligomerization is a significant factor contributing to the low yield of the desired bicyclic enal intermediate [].
Q8: What strategies have been employed to improve the yield of the double aldol dimerization of this compound?
A: Re-investigation of the reaction conditions, including solvent, temperature, and concentration, as well as catalyst screening, has led to a significant improvement in the yield of the bicyclic enal intermediate. By optimizing these parameters, the isolated yield has been more than doubled, from 14% to 29% on a multi-gram scale [, ].
Q9: Have computational methods been applied to study this compound and its reactions?
A: Yes, DFT calculations have been employed to understand the mechanism of pyrrole formation from this compound and l-phenylalanine. These calculations suggest a new pathway involving a zwitterionic species, challenging traditional kinetic models [].
Q10: How do structural modifications of this compound impact its reactivity?
A: Substituting this compound with monoacetals can lead to different reaction outcomes. For instance, in Knoevenagel condensations, using monoprotected this compound leads to the formation of spirocyclic cyclopentanols after hydrolysis and intramolecular aldolization [].
Q11: How stable are acid and alkaline solutions of glutaraldehyde, a dialdehyde similar to this compound?
A: Acid glutaraldehyde solutions exhibit high stability at room temperature. In contrast, alkaline solutions show decreased stability, with significant changes in pH and glutaraldehyde concentration over time. This instability necessitates the use of freshly prepared alkaline solutions for applications like chemosterilization [].
Q12: Are there any specific SHE regulations concerning the use of this compound?
A: While specific regulations regarding this compound might vary, as a dialdehyde, it falls under the broader category of aldehydes. Occupational exposure limits for aldehydes, like glutaraldehyde, are in place to minimize health risks. Monitoring exposure levels, particularly during tasks involving potential for high exposure, such as biocide changeover in endoscopy units, is crucial to ensure worker safety [].
Q13: What is known about the environmental impact of tetrahydrofuran, a compound closely related to this compound?
A: Studies on the atmospheric decomposition of tetrahydrofuran, often studied as a surrogate for this compound, reveal its breakdown into various products, including butyrolactone, propyl formate, this compound, and others, upon reacting with atmospheric oxidants like Cl radicals []. This information is valuable for assessing the environmental impact of compounds related to this compound.
Q14: What is the role of acid catalysis in the atmospheric degradation of 1,4-hydroxycarbonyls, a class of compounds related to this compound?
A: Research shows that acids like HNO3 and H2SO4 can significantly reduce the energy barriers for the cyclization and dehydration reactions of 1,4-hydroxycarbonyls, leading to the formation of dihydrofurans []. These dihydrofurans, being unsaturated, are highly reactive toward atmospheric oxidants, ultimately contributing to the degradation of 1,4-hydroxycarbonyls in the atmosphere.
Q15: What analytical techniques are employed to detect and quantify this compound and its derivatives?
A: Various techniques are used to analyze this compound and related compounds. GC/MS analysis helps identify aldehydic compounds like 2-hydroxy-succinaldehyde generated during lipid peroxidation []. Pyrolysis gas chromatography is utilized to study volatile compounds produced during the thermal decomposition of materials, including this compound [].
Q16: Are there alternatives to glutaraldehyde, a common chemosterilizing agent, considering its potential health risks?
A: Ortho-phthalaldehyde (OPA) is presented as a promising alternative to glutaraldehyde for chemosterilization. OPA demonstrates rapid mycobactericidal activity, even against glutaraldehyde-resistant strains, and is effective under both clean and dirty conditions [].
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